molecular formula C8H14O2 B1597353 1-(Oxan-4-yl)propan-1-one CAS No. 7464-18-8

1-(Oxan-4-yl)propan-1-one

Cat. No. B1597353
CAS RN: 7464-18-8
M. Wt: 142.2 g/mol
InChI Key: JTOHKFHWPJJISH-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)propan-1-one, also known as oxanone, is a cyclic ketone with a four-membered ring structure. It is a colorless liquid with a pleasant odor and has a wide range of applications in organic synthesis and scientific research. Oxanone is a versatile reagent that has been used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other organic molecules. In addition, oxanone has been used in a variety of biochemical and physiological studies to investigate the mechanism of action of various compounds.

Scientific Research Applications

Application in Medicinal Chemistry

Summary of the Application

The compound “1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one”, which is structurally similar to “1-(Oxan-4-yl)propan-1-one”, has been studied for its affinity towards 5-HT1A receptors . This research is part of the broader field of medicinal chemistry, which involves the design and synthesis of therapeutic agents.

Methods of Application

The study involved the synthesis of a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their evaluation for affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .

Results or Outcomes

The most promising analogue, “1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one”, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .

Application in Electrochemical Sensors

Summary of the Application

Electrochemical sensors play a pivotal role in various fields, such as biomedicine and environmental detection . They are known for their exceptional sensitivity, selectivity, stability, rapid response time, user-friendly operation, and ease of miniaturization and integration .

Methods of Application

Significant focus is placed on the selection and optimization of electrode interface materials for electrochemical sensors . The detection performance of these sensors can be significantly enhanced by modifying the interface of either inorganic metal electrodes or printed electrodes .

Results or Outcomes

Among numerous available modification materials, conductive polymers (CPs) possess not only excellent conductivity exhibited by inorganic conductors but also unique three-dimensional structural characteristics inherent to polymers . This distinctive combination allows CPs to increase active sites during the detection process while providing channels for rapid ion transmission and facilitating efficient electron transfer during reaction processes .

Application in Synthesis of Novel Compounds

Summary of the Application

A novel compound, “1-(4-phenylquinolin-2-yl)propan-1-one”, which is structurally similar to “1-(Oxan-4-yl)propan-1-one”, has been synthesized . This research is part of the broader field of organic chemistry, which involves the synthesis of new compounds.

Methods of Application

The study involved the synthesis of “1-(4-phenylquinolin-2-yl)propan-1-one” through the solvent-free Friedlander quinoline synthesis using poly(phosphoric acid) as an assisting agent . The crystal structure of the compound was analyzed using FT-IR, and the chemical shifts of its 1H- and 13C NMR spectra were measured and calculated .

Results or Outcomes

Through density functional theory calculations, various aspects of the compound’s properties, including noncovalent interactions, Hirshfeld surface analysis, nonlinear optical properties, thermodynamic properties, molecular electrostatic potential, and frontier molecular orbitals were explored . These investigations revealed chemically active sites within this quinoline derivative that contribute to its chemical reactivity .

properties

IUPAC Name

1-(oxan-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOHKFHWPJJISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323217
Record name 1-(oxan-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)propan-1-one

CAS RN

7464-18-8
Record name 7464-18-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(oxan-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flask made of glass having an inner volume of 10 ml and equipped with a stirring device, a thermometer, a dropping funnel and a reflux condenser were charged 4.8 g (24 mmol) of 4-propionyl-4-methoxycarbonyltetrahydropyran synthesized in Example 2, 30 ml of water and 9.0 g of conc. sulfuric acid, and the mixture was reacted at 100° C. for 10 hours with stirring. After completion of the reaction, to the resulting reaction mixture was added 16.5 g of 50% by weight aqueous sodium hydroxide solution to adjust a pH of the mixture to 4.0. Said reaction mixture was extracted three times with 50 ml of ethyl acetate, and the organic layer was separated and concentrated under reduced pressure. The obtained concentrate was purified by silica gel column chromatography (Eluent; hexane/ethyl acetate=3/1 (volume ratio)) to give 2.58 g (Isolation yield: 76%) of 4-propionyltetrahydropyran as a pale yellow liquid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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